molecular formula C25H23N3O5S B265294 1-(4-Ethoxy-3-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxy-3-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265294
M. Wt: 477.5 g/mol
InChI Key: YKBPGJYXATVKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxy-3-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is a member of the pyrrole-2-carboxamide family and is commonly referred to as EMPTD.

Mechanism of Action

The mechanism of action of EMPTD is not fully understood. However, it has been proposed that it exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. EMPTD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
EMPTD has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that EMPTD inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that EMPTD reduces inflammation and improves glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of EMPTD is its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for the development of new drugs. However, one limitation of EMPTD is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of EMPTD. One direction is the development of new drugs based on its structure and pharmacological properties. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of EMPTD and its potential therapeutic applications.

Synthesis Methods

The synthesis of EMPTD involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethyl acetoacetate to form 1-(4-ethoxy-3-methoxyphenyl)-3-oxobut-1-en-1-yl acetate. This intermediate product is then reacted with thiosemicarbazide to form 1-(4-ethoxy-3-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanone. Finally, this product is reacted with methyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrrole-4-carboxylate to form EMPTD.

Scientific Research Applications

EMPTD has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. EMPTD has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

1-(4-Ethoxy-3-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H23N3O5S/c1-5-19-26-27-25(34-19)28-21(14-8-10-17(32-6-2)18(12-14)31-4)20-22(29)15-11-13(3)7-9-16(15)33-23(20)24(28)30/h7-12,21H,5-6H2,1-4H3

InChI Key

YKBPGJYXATVKFH-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=C(C=C5)OCC)OC

Canonical SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=C(C=C5)OCC)OC

Origin of Product

United States

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